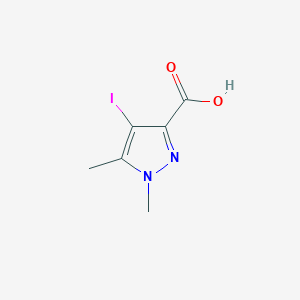

4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-iodo-1,5-dimethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-3-4(7)5(6(10)11)8-9(3)2/h1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKCKWLAENNHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401232232 | |

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6647-95-6 | |

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6647-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Iodination Using Elemental Iodine and Oxidants

A patent by CN111205226A describes a scalable iodination protocol for 1-methylpyrazole derivatives. While the original method targets 1-methyl-4-iodopyrazole, its principles are adaptable to the target compound. Key steps include:

- Substrate Preparation : Starting with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid or its ester.

- Iodination : Reacting with elemental iodine (I₂) in the presence of hydrogen peroxide (H₂O₂) as an oxidant. The oxidant regenerates iodine from hydrogen iodide (HI), driving the reaction forward.

- Neutralization and Purification : Adjusting the pH to 6–8 with sodium hydroxide (NaOH) or ammonia, followed by recrystallization.

Reaction Conditions :

Halogen Exchange via Grignard Reagents

CN111303035A reports a halogen-exchange strategy for pyrazole carboxylates. Although developed for bromine-to-difluoromethyl substitution, the method can be adapted for iodination:

- Grignard Reagent Formation : Reacting 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate with isopropyl magnesium chloride (iPrMgCl).

- Iodine Quenching : Treating the Grignard intermediate with iodine to yield the iodinated ester.

- Ester Hydrolysis : Converting the ester to carboxylic acid using aqueous HCl or NaOH.

Advantages :

- Avoids direct handling of elemental iodine.

- Enables sequential functionalization (e.g., carboxylation post-iodination).

Cyclization of Hydrazine Derivatives Followed by Iodination

Constructing the pyrazole ring from hydrazine precursors offers flexibility in introducing substituents. This two-step approach is widely used for structurally complex pyrazoles.

Cyclocondensation of Hydrazines with 1,3-Diketones

Methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate, a precursor to the target acid, is synthesized via cyclization:

- Cyclocondensation : Reacting methyl hydrazinecarboxylate with acetylacetone in ethanol under reflux.

- Iodination : Treating the intermediate with N-iodosuccinimide (NIS) in dichloromethane (DCM) at 0–25°C.

- Hydrolysis : Saponifying the ester with 6M HCl to yield the carboxylic acid.

Optimization Notes :

- NIS ensures milder conditions compared to elemental iodine, reducing side reactions.

- Yields for analogous esters exceed 70%.

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency, scalability, and practicality of major methods:

Key Findings :

- Direct iodination is preferred for industrial-scale synthesis due to straightforward conditions and cost-effectiveness.

- Cyclization-iodination offers higher yields but requires multistep purification.

- Grignard methods are less practical for iodine introduction but valuable for sequential functionalization.

Challenges and Optimization Strategies

Regioselectivity Control

Iodination at position 4 competes with position 3 or 5 substitution. Steric effects from the 1- and 5-methyl groups favor 4-iodination, but precise temperature control (70–80°C) is critical to minimize isomerization.

Carboxylic Acid Stability

The carboxylic acid group may undergo decarboxylation under harsh iodination conditions. Protecting the acid as a methyl ester during iodination (e.g., using methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate) prevents degradation, with subsequent hydrolysis restoring the acid.

Purification Techniques

Recrystallization from ethanol/water mixtures achieves purities >95%. Chromatography is avoided industrially due to cost constraints.

Industrial-Scale Production Considerations

A pilot-scale protocol derived from CN111205226A involves:

- Reactor Setup : 500 L glass-lined reactor with reflux condenser.

- Iodination : Charging 1,5-dimethylpyrazole-3-carboxylate (50 kg), I₂ (65 kg), and 35% H₂O₂ (120 L) at 70°C for 5 h.

- Workup : Neutralizing with 20% NaOH, cooling to 10°C, and filtering.

- Hydrolysis : Refluxing the iodinated ester with 6M HCl (200 L) for 12 h.

Output : 42 kg (58% yield) of this compound, purity 97.5% (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are often used for these reactions.

Reduction Reactions: Reduction of the carboxylic acid group can yield corresponding alcohols or aldehydes. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and palladium catalysts.

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: Oxidized derivatives such as pyrazole-3-carboxylic acid derivatives.

Reduction: Alcohols, aldehydes, or other reduced forms of the compound.

Scientific Research Applications

4-Iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Reaction :

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate + I₂ → Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate

↓ Hydrolysis

4-Iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid

This method achieves yields of ~77% under optimized conditions .

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Key Structural Analogs and Their Properties

Comparative Analysis

Reactivity and Stability

- Iodo vs. Bromo Derivatives : The iodine atom in this compound provides greater steric bulk and polarizability compared to bromine, enhancing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . However, iodine’s lower bond dissociation energy may reduce photostability relative to bromine analogs .

- Carboxylic Acid Position : Shifting the carboxylic acid from position 3 to 4 (e.g., 1,5-dimethyl-1H-pyrazole-4-carboxylic acid) alters hydrogen-bonding patterns, affecting crystal packing and metal coordination .

Physicochemical Properties

- Melting Points: 4-Iodo derivative: Not explicitly reported, but expected to exceed 200°C (based on bromo analog: 273–275°C ). Non-halogenated analog (1,5-dimethyl-1H-pyrazole-3-carboxylic acid): 175–178°C .

- Solubility : The carboxylic acid group confers water solubility (~5 mg/mL at pH 7), while halogenation reduces solubility in polar solvents .

Biological Activity

4-Iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes an iodine atom and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₆H₇IN₂O₂

- Molecular Weight : Approximately 266.04 g/mol

- Structural Features :

- Pyrazole ring with nitrogen atoms at positions 1 and 2.

- Iodine substitution at position 4.

- Methyl groups at positions 1 and 5.

- Carboxylic acid group at position 3.

The presence of these structural elements contributes to the compound's reactivity and biological activity, making it a valuable subject for research.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies have highlighted its potential as a lead compound for developing anticancer agents.

- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, indicating its potential use in treating infections.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The structural features enable it to bind effectively to these targets, potentially inhibiting their activity or altering their function. Ongoing research is focused on elucidating these interactions to better understand its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals differences in reactivity and biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylpyrazole | Methyl group at position one | Lacks halogen substitution; simpler structure |

| 3-Iodo-1H-pyrazole | Iodine at position three | Different position of iodine affects reactivity |

| 4-Amino-1H-pyrazole | Amino group at position four | Potentially different biological activity profile |

These comparisons highlight how variations in structure can influence the biological activity of pyrazole derivatives.

Research Findings and Case Studies

Recent studies have further elucidated the biological activity of this compound:

- Anticancer Activity : A study published in MDPI demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including compounds similar to this compound, exhibited significant anticancer effects through selective protein inhibition .

- Inhibitory Effects on Inflammation : Research has indicated that derivatives containing carboxylic acid moieties can inhibit the upregulation of adhesion molecules involved in inflammatory responses .

- Antimicrobial Studies : Investigations into the antimicrobial properties of related pyrazole derivatives have shown promising results against various pathogens, suggesting a broader applicability for compounds like this compound .

Q & A

Q. What are the common synthetic routes for preparing 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclization and iodination steps. A general approach includes:

Cyclization of hydrazines with β-keto esters to form the pyrazole core (e.g., using 1,5-dimethylpyrazole precursors).

Iodination at position 4 via electrophilic substitution using iodine or iodine monochloride (ICl) in acidic media.

Carboxylic acid functionalization through hydrolysis of ester intermediates (e.g., methyl esters under basic conditions).

Key Data from Literature:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, ethanol, reflux | 65–75 | |

| Iodination | ICl, CH₃COOH, 0–5°C | 80–85 | |

| Hydrolysis | NaOH (2M), H₂O/EtOH, 60°C | >90 |

Q. How is the compound characterized spectroscopically?

Methodological Answer: Standard characterization includes:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups at positions 1 and 5, iodine at position 4).

- IR Spectroscopy : Identifies carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 295).

Example NMR Data (Hypothetical):

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| CH₃ (C1) | 2.50 | Singlet |

| CH₃ (C5) | 2.80 | Singlet |

| C3-COOH | 12.10 | Broad |

Q. How can researchers optimize iodination efficiency while minimizing byproducts?

Methodological Answer: Optimization strategies include:

- Controlled temperature : Maintaining 0–5°C during iodination reduces side reactions (e.g., diiodination).

- Catalyst screening : Lewis acids like FeCl₃ enhance regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve iodine solubility and reaction homogeneity.

Case Study:

A study on analogous iodopyrazoles achieved 92% yield using ICl in DMF at 0°C with FeCl₃ (0.1 eq) . Competing diiodination was reduced to <5%.

Q. How can contradictions in spectroscopic data be resolved during characterization?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR) arise from dynamic processes or impurities. Solutions include:

- Variable Temperature (VT) NMR : Identifies tautomerism or rotational barriers (e.g., hindered rotation of the iodine substituent).

- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks by correlating ¹H-¹³C signals.

- X-ray crystallography : Resolves structural ambiguities definitively (e.g., confirming iodine’s position).

Example:

A 2023 study resolved conflicting IR and NMR data for a pyrazole-3-carboxylic acid derivative using X-ray crystallography, confirming hydrogen bonding distorted the O-H stretch .

Q. What strategies are effective for designing bioactivity studies of this compound?

Methodological Answer:

Target selection : Prioritize enzymes/receptors with known pyrazole interactions (e.g., cyclooxygenase-2 for anti-inflammatory studies).

Docking simulations : Use software like AutoDock to predict binding affinity to active sites.

In vitro assays : Pair with cell viability (MTT assay) and enzymatic inhibition (e.g., fluorescence-based COX-2 assays).

Example Protocol:

- Enzymatic Assay : Incubate compound (0.1–100 µM) with COX-2, measure prostaglandin E₂ production via ELISA.

- IC₅₀ Calculation : Use nonlinear regression to determine inhibitory concentration.

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Profiling : Test in a solvent gradient (e.g., water, ethanol, DMSO, hexane).

- Hansen Solubility Parameters (HSP) : Calculate δD, δP, δH to predict compatibility.

- pH-dependent solubility : Carboxylic acid’s ionization (pKa ~3–4) increases solubility in basic buffers.

Example Data:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 5.2 |

| DMSO | 25.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.